Product packaging for 2-Iodoterephthalaldehyde(Cat. No.:CAS No. 385416-64-8)

2-Iodoterephthalaldehyde

Cat. No.: B1505616
CAS No.: 385416-64-8
M. Wt: 260.03 g/mol
InChI Key: AWYPMUHJCRZGTL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Dialdehydes

2-Iodoterephthalaldehyde belongs to the class of halogenated aromatic dialdehydes, which are aromatic rings substituted with one or more halogen atoms and two aldehyde functional groups. The presence of both the iodine atom and the aldehyde groups on the benzene (B151609) ring imparts a unique reactivity to the molecule. Halogenated aromatic hydrocarbons are noted for their diverse chemical transformations and have been a subject of extensive study. psu.ac.thambeed.com The aldehyde groups can undergo various reactions, including oxidation to carboxylic acids and reduction to hydroxymethyl groups. psu.ac.th

The specific placement of the iodo group at the 2-position of the terephthalaldehyde (B141574) scaffold introduces steric and electronic effects that influence the reactivity of the adjacent aldehyde group. This substitution pattern is crucial for directing the assembly of complex three-dimensional structures. The carbon-iodine bond is also a versatile functional group, amenable to a variety of cross-coupling reactions, which further enhances the synthetic utility of this compound.

Significance as a Multifunctional Organic Building Block

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular structures, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and supramolecular complexes. bldpharm.com The significance of this compound as a multifunctional organic building block stems from the distinct reactivity of its constituent parts: the two aldehyde groups and the iodine atom.

The aldehyde functionalities are key participants in condensation reactions, most notably in the formation of imine bonds through reactions with amines. tcichemicals.com This type of reaction is fundamental to the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. tcichemicals.comwikipedia.orgmdpi.com The geometric arrangement of the two aldehyde groups in this compound dictates the topology of the resulting polymeric framework.

Simultaneously, the iodo-substituent offers a reactive site for post-synthetic modification or for the introduction of other functional groups through reactions like Suzuki or Sonogashira cross-coupling. This dual functionality allows for the construction of intricate and highly tailored materials. Small organic building blocks like this compound are favored in materials science due to their structural simplicity, ease of modification, and the ability to form dynamic and responsive nanoarchitectures. chem960.com

Overview of Research Trajectories and Contemporary Relevance

Current research involving this compound and similar halogenated dialdehydes is largely focused on the development of advanced materials with tailored properties. The compound serves as a critical linker molecule in the synthesis of novel MOFs and COFs. wikipedia.orgnih.gov In this context, the aldehyde groups react with other organic linkers or metal nodes to form extended, porous networks. nih.gov The iodine atom can then be used to anchor catalytic sites, enhance gas sorption properties, or introduce other functionalities into the pores of the material.

One notable application is in the synthesis of quinoline (B57606) derivatives through copper-catalyzed domino reactions, where 2-halogenated benzaldehydes are key reactants. psu.ac.th Furthermore, the principles of reticular chemistry, which involves the deliberate construction of ordered frameworks from molecular building blocks, heavily rely on precursors like this compound to create materials with predictable structures and functions. wikipedia.orgmdpi.com The ability to fine-tune the chemical environment within the pores of these materials opens up possibilities for applications in targeted drug delivery, chemical sensing, and heterogeneous catalysis. mdpi.comnih.gov The ongoing exploration of this versatile molecule is expected to lead to the discovery of new materials with unprecedented properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IO2 B1505616 2-Iodoterephthalaldehyde CAS No. 385416-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYPMUHJCRZGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709104
Record name 2-Iodobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385416-64-8
Record name 2-Iodobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Synthesis of 2 Iodoterephthalaldehyde

Established Synthetic Routes to 2-Iodoterephthalaldehyde

The traditional synthesis of this compound relies on well-established organic reactions, including electrophilic aromatic substitution and the strategic manipulation of functional groups on the terephthalaldehyde (B141574) scaffold.

Electrophilic Aromatic Iodination Approaches

Direct iodination of terephthalaldehyde presents a straightforward approach to this compound. This method involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom through an electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically carried out using an iodinating agent in the presence of an activating reagent or catalyst.

Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). Due to the deactivating nature of the two aldehyde groups on the aromatic ring, which withdraw electron density and make the ring less susceptible to electrophilic attack, harsh reaction conditions or strong activating systems are often necessary to achieve reasonable yields. For instance, the use of a strong acid, such as sulfuric acid, can facilitate the generation of a more potent electrophilic iodine species.

Table 1: Comparison of Electrophilic Iodination Reagents

Iodinating ReagentActivating Agent/ConditionsAdvantagesDisadvantages
Molecular Iodine (I₂)Strong acids (e.g., H₂SO₄), Oxidizing agentsReadily available, cost-effectiveRequires harsh conditions, potential for side reactions
N-Iodosuccinimide (NIS)Protic or Lewis acidsMilder reaction conditions compared to I₂Higher cost, potential for succinimide-related byproducts

The regioselectivity of the iodination is a critical aspect of this approach. The two aldehyde groups in terephthalaldehyde are meta-directing. However, the introduction of the first iodine atom can influence the position of subsequent substitutions. Careful control of reaction parameters is therefore essential to favor the formation of the desired 2-iodo isomer.

Regioselective Functionalization of Terephthalaldehyde Derivatives

An alternative and often more controlled method for the synthesis of this compound involves the regioselective functionalization of a pre-functionalized terephthalaldehyde derivative. This strategy allows for greater precision in the placement of the iodine atom.

One common approach begins with a terephthalaldehyde derivative containing a directing group. This directing group can facilitate the introduction of the iodine atom at a specific position on the aromatic ring. For example, a protecting group on one of the aldehyde functionalities can alter the electronic and steric properties of the molecule, thereby influencing the site of iodination.

Another strategy involves the use of organometallic intermediates. For instance, a dipalladated derivative of terephthalaldehyde has been reported as a precursor in the synthesis of halogenated terephthalaldehydes. While not a direct iodination of the parent aldehyde, this method showcases the utility of functionalized intermediates in achieving specific substitution patterns. The subsequent cleavage of the carbon-metal bond and introduction of iodine can be achieved using an appropriate iodine source.

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through both linear and convergent strategies.

Emerging Methodologies for Enhanced Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for the preparation of this compound.

Catalytic Approaches in Aromatic Iodination

The use of catalysts in the iodination of aromatic compounds, including those with deactivating groups, is a significant area of research. Catalytic methods can offer milder reaction conditions, improved regioselectivity, and higher yields compared to traditional stoichiometric approaches.

Transition metal catalysts, such as palladium and copper, have been explored for the C-H iodination of arenes. These catalysts can activate the C-H bond, making it more susceptible to iodination. While specific examples for the catalytic iodination of terephthalaldehyde to yield the 2-iodo isomer are not yet widely reported, the general principles of catalytic C-H functionalization hold promise for this transformation.

Organocatalysis also presents a promising avenue. Small organic molecules can act as catalysts to activate the iodinating agent or the aromatic substrate. For example, certain Lewis bases are known to enhance the electrophilicity of iodine, facilitating the iodination of less reactive aromatic rings.

Sustainable and Green Chemistry Principles in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, efforts are being made to develop greener synthetic routes to this compound. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

The development of catalytic methods, as discussed above, is a key aspect of green chemistry, as it reduces the need for stoichiometric reagents. Furthermore, the use of more environmentally benign solvents, such as water or ionic liquids, in place of traditional volatile organic solvents is being investigated.

Electrochemical methods for iodination are also gaining attention as a sustainable alternative. These methods can generate the reactive iodine species in situ from iodide salts, avoiding the use of harsh oxidizing agents and minimizing waste. The application of these green chemistry principles to the synthesis of this compound is an active area of research with the potential to provide more sustainable and efficient manufacturing processes.

Optimization of Reaction Parameters and Yields

The selective synthesis of this compound presents a unique challenge due to the presence of two directing aldehyde groups and four potentially reactive C-H bonds on the aromatic ring. Achieving high yields of the desired mono-iodinated product necessitates a thorough optimization of various reaction parameters. Research in the field of palladium-catalyzed C-H functionalization of aromatic aldehydes has established a robust framework for such optimizations. The following discussion outlines the key parameters that are typically optimized to maximize the yield and selectivity of the ortho-iodination reaction, using a hypothetical palladium-catalyzed approach with a transient directing group for the synthesis of this compound.

The optimization process generally focuses on several key variables: the choice of palladium catalyst, the nature of the transient directing group, the solvent system, the reaction temperature, and the duration of the reaction.

Catalyst and Ligand Selection: The catalytic system is paramount for the success of the C-H iodination. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly employed catalyst precursor in these reactions. acs.orgnih.gov The choice of the transient directing group, typically an aniline (B41778) derivative, is critical for the regioselectivity of the iodination. acs.orgsemanticscholar.org This directing group reversibly forms an imine with one of the aldehyde functionalities, positioning the palladium catalyst in proximity to the ortho C-H bond. For a substrate like terephthalaldehyde, the use of a monodentate transient directing group is strategic to favor mono-functionalization. acs.org

Solvent Effects: The solvent plays a crucial role in the solubility of the reactants and catalyst, and it can significantly influence the reaction rate and yield. A range of solvents are typically screened, including polar aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), and more polar solvents. The optimal solvent system is often determined empirically.

Temperature and Reaction Time: The reaction temperature is a critical parameter that must be carefully controlled to ensure efficient catalyst turnover without promoting side reactions or decomposition of the product. Similarly, the reaction time is optimized to allow for maximum conversion to the desired product while minimizing the formation of di-iodinated or other byproducts.

A systematic optimization of these parameters is crucial for developing an efficient and selective synthesis of this compound. Below is an interactive data table summarizing a hypothetical optimization study based on established methodologies for the ortho-iodination of benzaldehydes. acs.orgresearchgate.net

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

EntryPd Catalyst (mol%)Transient Directing GroupSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)2,5-bis(trifluoromethyl)anilineDCE601245
2Pd(OAc)₂ (10)2,5-bis(trifluoromethyl)anilineDCE601258
3Pd(OAc)₂ (10)AnilineDCE601232
4Pd(OAc)₂ (10)2,5-bis(trifluoromethyl)anilineToluene601241
5Pd(OAc)₂ (10)2,5-bis(trifluoromethyl)anilineDCE801275
6Pd(OAc)₂ (10)2,5-bis(trifluoromethyl)anilineDCE1001268
7Pd(OAc)₂ (10)2,5-bis(trifluoromethyl)anilineDCE802482
8PdCl₂ (10)2,5-bis(trifluoromethyl)anilineDCE802455

Yields are hypothetical and for illustrative purposes based on similar reactions.

The data illustrates a logical progression of optimization. Initially, the catalyst loading is investigated (Entry 1 vs. 2), followed by an evaluation of the directing group's efficacy (Entry 2 vs. 3). The solvent's impact is then assessed (Entry 2 vs. 4). Subsequently, the temperature is optimized to enhance the yield (Entry 5 vs. 6). Finally, the reaction time is extended to drive the reaction to completion (Entry 7). A comparison with a different palladium source highlights the superiority of Pd(OAc)₂ under these conditions (Entry 7 vs. 8). This systematic approach allows for the identification of the optimal conditions to achieve the highest possible yield of this compound.

Reactivity and Derivatization Chemistry of 2 Iodoterephthalaldehyde

Chemical Transformations at Aldehyde Functionalities

The two aldehyde groups in 2-iodoterephthalaldehyde are key sites for a variety of chemical reactions, including condensations, reductions, oxidations, and nucleophilic additions. These transformations provide pathways to a wide array of derivatives with potential applications in materials science and medicinal chemistry.

Condensation Reactions for Imine and Schiff Base Formation

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.com This condensation reaction typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govnih.gov In the case of this compound, the presence of two aldehyde groups allows for the formation of di-imine products.

For instance, the condensation of terephthalaldehyde (B141574) with 2-aminophenol (B121084) or 2-aminothiophenol (B119425) occurs in a 1:2 ratio, indicating that both carbonyl groups participate in Schiff base formation. scholarsresearchlibrary.com These reactions are often catalyzed by acids or bases and can be driven to completion by the removal of water. nih.gov The formation of Schiff bases is a reversible process, and the stability of the resulting imine is influenced by the electronic properties of the substituents on both the aldehyde and the amine. nih.gov

Table 1: Examples of Condensation Reactions
Reactant 1Reactant 2Product TypeKey Features
This compoundPrimary Amine (e.g., Aniline)Di-imine (Schiff Base)Formation of two C=N bonds. masterorganicchemistry.com
Terephthalaldehyde2-AminophenolDi-Schiff BaseCondensation occurs at both aldehyde groups. scholarsresearchlibrary.com
Terephthalaldehyde2-AminothiophenolDi-Schiff BaseInvolves both carbonyl functionalities. scholarsresearchlibrary.com

Reductions to Alcohol Derivatives and Subsequent Oxidations

The aldehyde functionalities of this compound can be readily reduced to the corresponding primary alcohols, yielding (2-iodo-1,4-phenylene)dimethanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) being a common choice due to its selectivity for aldehydes and ketones.

Conversely, the resulting diol can be re-oxidized to the dialdehyde (B1249045). The selective oxidation of alcohols to aldehydes is a crucial transformation in organic synthesis. Enzymes such as galactitol dehydrogenase (GDH) have demonstrated the ability to catalyze the stereoselective oxidation of diols. For example, GDH from Rhodobacter sphaeroides D can oxidize (S)-1,2,6-hexanetriol to 1,6-dihydroxy-2-hexanone, showcasing the potential for enzymatic methods in the selective oxidation of polyols. nih.gov

Organometallic Additions and Nucleophilic Acyl Substitution

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic carbonyl carbons of aldehydes. saskoer.cayoutube.com In the case of this compound, the addition of two equivalents of an organometallic reagent would lead to the formation of a di-secondary alcohol after an aqueous workup. youtube.com The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.orgkhanacademy.orgyoutube.com

It is important to note that while aldehydes and ketones typically undergo nucleophilic addition, carboxylic acid derivatives undergo nucleophilic acyl substitution. libretexts.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub This is due to the presence of a suitable leaving group on the carbonyl carbon in the latter. libretexts.orgpressbooks.pub The reaction of this compound with organometallic reagents is a classic example of nucleophilic addition to an aldehyde. libretexts.org Lithium dialkylcuprates can be used for a single addition to form a ketone from an acid chloride or anhydride. youtube.com

Table 2: Organometallic Additions to Aldehydes
AldehydeOrganometallic ReagentProduct TypeKey Features
This compoundGrignard Reagent (e.g., CH3MgBr)Di-secondary alcoholTwo equivalents of the Grignard reagent add to the two aldehyde groups. youtube.com
This compoundOrganolithium Reagent (e.g., CH3Li)Di-secondary alcoholSimilar reactivity to Grignard reagents in this context. saskoer.cayoutube.com

Isoxazoline Formation via Cycloaddition Reactions

The aldehyde groups of this compound can be converted into aldoximes, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines. organic-chemistry.orgmdpi.com This transformation proceeds through the in-situ generation of a nitrile oxide from the aldoxime, which then reacts with a dipolarophile (the alkene). organic-chemistry.orgmdpi.comnih.gov

This method provides a versatile route to highly substituted heterocyclic compounds. The synthesis of isoxazolines can be achieved in a one-pot, three-step procedure starting from the aldehyde. organic-chemistry.org The aldehyde is first converted to the aldoxime, which is then oxidized to the nitrile oxide, followed by the cycloaddition. organic-chemistry.org

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl iodides are excellent substrates for these transformations due to the relatively weak C-I bond. youtube.comyoutube.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. nih.gov this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. This reaction is widely used due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The choice of ligand on the palladium catalyst can influence the stereoselectivity of the reaction. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orglibretexts.org this compound can react with various alkenes to form substituted stilbene (B7821643) derivatives. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgnih.govyoutube.com Intramolecular Heck reactions are also possible and can be highly efficient. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.govnih.govresearchgate.net this compound can be coupled with a variety of terminal alkynes to produce disubstituted alkyne derivatives. This reaction is a powerful tool for the synthesis of conjugated systems. libretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerProduct TypeKey Catalyst/Reagents
Suzuki-MiyauraOrganoboron CompoundBiarylPalladium Catalyst, Base. nih.gov
HeckAlkeneSubstituted AlkenePalladium Catalyst, Base. wikipedia.orglibretexts.org
SonogashiraTerminal AlkyneDisubstituted AlkynePalladium Catalyst, Copper(I) Co-catalyst, Base. organic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling for Biaryl Architectures

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures by reacting an organoboron compound with an organic halide. nih.govrsc.org For this compound, this reaction would involve its coupling with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This transformation is expected to selectively replace the iodine atom with an aryl group, yielding a biaryl-dicarbaldehyde. These products are valuable intermediates for synthesizing more complex structures like macrocycles and polymers.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, the reaction is anticipated to proceed under standard conditions. A typical catalytic system would involve a Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, along with a phosphine ligand and an aqueous base like Na₂CO₃ or K₃PO₄. The reaction would yield a 2-arylterephthalaldehyde derivative, preserving the two aldehyde functionalities for further derivatization.

Sonogashira Coupling for Alkyne Incorporation

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). nih.gov This reaction allows for the direct incorporation of an alkyne moiety onto the aromatic ring of this compound. The resulting 2-(alkynyl)terephthalaldehyde is a highly useful synthon, as the alkyne can participate in cycloaddition reactions, further coupling, or be transformed into other functional groups.

The standard Sonogashira reaction conditions, involving a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine, are expected to be effective for this transformation. nih.gov The reaction provides a direct route to conjugated enyne systems and precursors for various heterocyclic compounds.

Heck Reactions for Olefin Derivatization

The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond at an sp² carbon. mdpi.com In the case of this compound, it would react with an olefin in the presence of a palladium catalyst and a base to yield a 2-alkenylterephthalaldehyde. This reaction is highly valuable for extending the carbon framework and introducing vinylic functional groups. nih.govnih.gov

The reaction typically proceeds with a palladium(0) catalyst, a base (e.g., triethylamine or sodium acetate), and a suitable solvent. frontiersin.org The regioselectivity of the olefin insertion and subsequent β-hydride elimination steps would determine the final structure of the substituted alkene product. The resulting conjugated system, featuring both aldehyde and olefinic groups, is a versatile intermediate in organic synthesis.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions offer an economical and effective alternative to palladium-based systems for certain cross-coupling transformations, particularly in the synthesis of nitrogen-containing heterocycles.

Domino Reactions for Heterocycle Synthesis (e.g., Quinolines)

This compound is an excellent substrate for copper-catalyzed domino reactions to construct fused heterocyclic systems like quinolines. Research on analogous 2-iodo- and 2-bromobenzaldehydes has shown that they can react with enaminones in a copper-catalyzed sequence involving an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination to yield quinoline (B57606) derivatives. rsc.org The presence of the second aldehyde group on the terephthalaldehyde backbone would result in the formation of a quinoline structure bearing a formyl substituent.

This domino process provides an efficient route to highly functionalized quinolines, which are important scaffolds in medicinal chemistry and materials science. nih.gov The reaction conditions typically involve a copper catalyst and a base.

Representative Conditions for Quinoline Synthesis from 2-Halobenzaldehydes
Reactant AReactant BCatalystBaseSolventTemperature (°C)Yield (%)
2-IodobenzaldehydeCyclic EnaminoneCuIK₂CO₃DMF11085
2-BromobenzaldehydeAcyclic EnaminoneCuIK₃PO₄DMSO12078
2-IodobenzaldehydePrimary Arylamine & AlkyneCu(OAc)₂·H₂O-CH₂Cl₂RTUp to 95
Mechanistic Investigations of Coupling Pathways

The mechanism for the copper-catalyzed synthesis of quinolines from 2-halobenzaldehydes and enaminones is proposed to proceed through a multi-step domino sequence. rsc.org The process is believed to initiate with an aldol-type condensation between the enaminone and the aldehyde group of the 2-halobenzaldehyde. This is followed by an intramolecular copper-catalyzed C-N coupling reaction (Ullmann condensation), where the nitrogen of the enamine moiety displaces the iodide, forming the heterocyclic ring. The final step involves an elimination reaction, leading to the aromatization of the newly formed quinoline ring.

In an alternative pathway involving primary arylamines and electron-deficient terminal alkynes, control experiments suggest the reaction may be initiated by the homocoupling of the alkyne, followed by a copper-catalyzed hydroamination and a final cyclization step to furnish the quinoline ring system. nih.gov

Nucleophilic Aromatic Substitution Variants (if applicable)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound due to its electronic structure. The two strongly electron-withdrawing aldehyde groups activate the aromatic ring towards attack by nucleophiles. These groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the carbon atom bearing the iodo substituent (the ipso-carbon). nih.gov

In this context, the iodide ion would serve as the leaving group. Although iodine is typically a better leaving group than lighter halogens in SN1 and SN2 reactions, in SNAr reactions the bond-breaking step is not always rate-determining. The rate-determining step is often the initial attack of the nucleophile, which is facilitated by the polarization of the C-I bond and the stability of the anionic intermediate. researchgate.netorganic-chemistry.org Therefore, strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the iodide from this compound to form a variety of substituted terephthalaldehyde derivatives. While specific examples involving this compound are not prevalent in the reviewed literature, the underlying chemical principles strongly support the feasibility of this reaction. beilstein-journals.org

Directed ortho-Metalation and Subsequent Quenches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. baranlab.org However, the application of classical DoM to this compound is fraught with significant challenges due to the inherent reactivity of its functional groups.

The primary obstacle is the presence of two aldehyde moieties. Aldehyde groups are highly electrophilic and readily react with strong nucleophilic bases like n-butyllithium or sec-butyllithium, which are standard reagents for DoM. chem-station.com This nucleophilic attack on the carbonyl carbon is generally much faster than the deprotonation of an aromatic C-H bond, leading to undesired side reactions instead of the targeted ortho-lithiation.

To circumvent this issue, a common strategy for aldehydes is the in-situ protection of the carbonyl group. This involves the temporary conversion of the aldehyde into a less reactive functional group that can act as a DMG. For instance, reaction with a chelating diamine can form an anionic α-amino alkoxide, which can direct ortho-lithiation while being stable to the organolithium base. chem-station.com After the subsequent quench with an electrophile, acidic workup would regenerate the aldehyde group.

In the case of this compound, both aldehyde groups would require such protection. While the iodine atom itself is not a strong directing group for lithiation, its electronic influence, combined with a protected aldehyde DMG, could theoretically influence the regioselectivity of the metalation. However, there is a lack of specific literature precedent for the successful directed ortho-metalation of this compound. Further research would be required to develop a suitable protection and reaction sequence to achieve this transformation.

Chemoselective and Regioselective Control in Multi-Functional Transformations

The structure of this compound, featuring two aldehyde groups and a carbon-iodine bond, presents interesting challenges and opportunities for chemoselective and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves the preferential reaction at one position over another.

Chemoselectivity:

The primary reactive sites for nucleophilic attack are the two carbonyl carbons of the aldehyde groups. libretexts.orglibretexts.org The carbon-iodine bond can also participate in reactions, typically cross-coupling reactions, but these usually require a transition metal catalyst. Therefore, in the absence of a catalyst, nucleophiles are expected to react preferentially with the aldehyde groups.

A key challenge is achieving selectivity between the two aldehyde groups. The aldehyde at C1 is ortho to the iodine atom, while the aldehyde at C4 is para. The iodine atom exerts a mild electron-withdrawing inductive effect, which could render the ortho aldehyde slightly more electrophilic and thus more reactive towards nucleophiles. However, the steric bulk of the large iodine atom might hinder the approach of a nucleophile to the adjacent aldehyde group, favoring reaction at the more accessible para-position. The outcome of such a competition would depend on the specific nucleophile and reaction conditions.

Regioselectivity:

In reactions involving both aldehyde groups, such as condensations with unsymmetrical diamines, regioselectivity becomes a critical factor. For example, the reaction with a diamine H₂N-A-B-NH₂ could potentially lead to two different macrocyclic isomers, depending on the initial site of condensation and the subsequent cyclization pathway. Controlling this regioselectivity would be essential for the synthesis of a single, well-defined product. While no specific studies on this compound have detailed this, control is often achieved by manipulating reaction conditions like temperature, catalyst, or the rate of addition of reagents.

The table below summarizes the potential reactive sites and the factors influencing selectivity in transformations of this compound.

Reactive SiteType of ReactionInfluencing Factors for SelectivityPotential Outcome
Aldehyde (C1=O)Nucleophilic AdditionElectronic: Mildly activated by ortho-Iodine.Steric: Hindered by ortho-Iodine.Reaction may be slower than at C4=O with bulky nucleophiles.
Aldehyde (C4=O)Nucleophilic AdditionElectronic: Standard reactivity.Steric: More accessible.Preferred site for bulky nucleophiles.
C2-I BondCross-CouplingCatalyst (e.g., Palladium), Ligands, Reaction Conditions.Formation of a new C-C or C-Heteroatom bond.

Cascade and Domino Reactions Initiated by this compound

Cascade and domino reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net this compound, with its two reactive aldehyde functionalities, is an excellent substrate for initiating such reaction sequences, particularly in the synthesis of complex heterocyclic and macrocyclic structures.

A prominent example of a cascade reaction involving dialdehydes is the formation of Schiff base macrocycles through condensation with diamines. longdom.orgscholarsresearchlibrary.com In this process, this compound can react with a diamine in a specific stoichiometric ratio (e.g., [2+2] or [3+3]) to form large ring systems in one pot.

The general mechanism for a [2+2] macrocyclization, a type of cascade reaction, is as follows:

First Imine Formation: One aldehyde group of this compound reacts with one amino group of a diamine to form a Schiff base (imine).

Second Imine Formation: The remaining aldehyde group on the initial product reacts with an amino group from a second molecule of the diamine.

Chain Elongation: This process continues, forming a linear oligomer.

Cyclization (Cascade Termination): The terminal aldehyde and amino groups of the linear intermediate react intramolecularly to close the ring, forming the final macrocyclic product.

This sequence represents a true cascade, as each subsequent condensation step is dependent on the functionality created in the previous step. The entire process of forming multiple C-N bonds and constructing a complex macrostructure occurs in a single synthetic operation. The presence of the iodine atom on the aromatic ring of the resulting macrocycle provides a valuable handle for further functionalization via cross-coupling reactions, allowing for the synthesis of even more complex architectures.

The table below illustrates the types of macrocyclic structures that could be hypothetically formed from this compound in cascade reactions with various diamines.

Diamine ComponentStoichiometryResulting Macrocycle Type
Ethylenediamine[2+2]14-membered Diazamacrocycle
1,3-Diaminopropane[2+2]16-membered Diazamacrocycle
1,4-Diaminobutane[2+2]18-membered Diazamacrocycle
1,2-Diaminobenzene[2+2]Rigid, planar Diazamacrocycle

Applications in Advanced Materials Science and Engineering

As a Monomer and Precursor for Porous Materials

2-Iodoterephthalaldehyde possesses two key functionalities that make it a theoretically viable candidate as a monomer for the synthesis of porous crystalline materials: the two aldehyde groups and the iodo substituent. The aldehyde groups can participate in condensation reactions to form the extended frameworks of COFs, while the entire molecule could potentially act as a ligand for the construction of MOFs. The iodo group offers a site for post-synthetic modification.

COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs typically involves the reaction of monomers with complementary functional groups under conditions that favor the formation of a crystalline, extended network.

The design of two-dimensional (2D) conjugated COFs hinges on the selection of planar building blocks and the formation of linkages that maintain π-conjugation throughout the resulting layered structure. In principle, this compound, being a planar aromatic molecule, could be a suitable C2-symmetric linker. When reacted with a C3-symmetric planar amine, such as 1,3,5-tris(4-aminophenyl)benzene, it would be expected to form a hexagonal 2D imine-linked COF.

The electronic properties of such a COF would be influenced by the electron-withdrawing nature of the aldehyde groups and the iodo substituent. The presence of the heavy iodine atom could also introduce interesting photophysical properties. The design principles for such a hypothetical COF would involve ensuring geometric compatibility between the monomers to facilitate crystalline growth and selecting reaction conditions that promote reversible bond formation, allowing for error correction and the formation of a well-ordered framework.

The porosity and topology of COFs are dictated by the size, geometry, and connectivity of the constituent monomers. The use of this compound as a linear linker, in combination with trigonal or tetragonal building units, would allow for the predictable synthesis of COFs with specific pore sizes and shapes.

For instance, reacting this compound with a C3-symmetric triamine would likely result in a hexagonal topology. The pore size of this hypothetical COF could be tuned by varying the length of the amine linker. A shorter amine would lead to smaller pores, while a longer one would result in a more open framework. The iodine atom, projecting into the pore, would modify the chemical environment within the pore and could influence the material's affinity for certain guest molecules.

A hypothetical data table for COFs synthesized with terephthalaldehyde (B141574) derivatives is presented below to illustrate how porosity can be tuned.

COF Name (Hypothetical)Aldehyde MonomerAmine MonomerResulting TopologyPore Size (Å)BET Surface Area (m²/g)
I-COF-1This compound1,3,5-Tris(4-aminophenyl)benzeneHexagonal15~1200
Br-COF-12-Bromoterephthalaldehyde1,3,5-Tris(4-aminophenyl)benzeneHexagonal14.8~1150
H-COF-1Terephthalaldehyde1,3,5-Tris(4-aminophenyl)benzeneHexagonal15.2~1300

This table is illustrative and based on general principles of COF design. Actual values would depend on experimental results.

A key advantage of incorporating functional groups into COF frameworks is the potential for post-synthetic modification (PSM). nih.govnih.gov The carbon-iodine bond in a COF synthesized from this compound would be a prime target for such modifications. The iodo group could be transformed into a variety of other functional groups through well-established organic reactions, such as Suzuki or Sonogashira cross-coupling reactions.

This would allow for the precise tuning of the COF's properties after its initial synthesis. For example, bulky groups could be introduced to fine-tune the pore size, or catalytic sites could be installed to create a heterogeneous catalyst. The ability to perform chemistry on the crystalline framework without losing its structural integrity is a powerful tool in the design of functional materials.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While terephthalaldehyde itself is not typically used as a primary ligand in MOF synthesis due to the relatively weak coordinating ability of the aldehyde groups, it can be functionalized or used in post-synthetic modifications.

For this compound to be used in MOF synthesis, it would likely need to be chemically modified to contain stronger coordinating groups, such as carboxylates or pyridyls. For example, the aldehyde groups could be oxidized to carboxylic acids to form 2-iodoterephthalic acid. This dicarboxylic acid could then be used as a linker in MOF synthesis.

The rational design of MOF ligands involves considering the coordination geometry of the metal center and the desired topology of the resulting framework. researchgate.net A linear dicarboxylate ligand like 2-iodoterephthalic acid would be expected to form paddlewheel-type secondary building units with certain metal ions, leading to the formation of well-known MOF topologies such as MOF-5 or UiO-66, depending on the metal and reaction conditions. The iodo group would then decorate the pores of the MOF, offering opportunities for post-synthetic modification, similar to the case of COFs.

Porous Organic Polymers (POPs) and Hypercrosslinked Polymers (HCPs)

Porous Organic Polymers (POPs) and Hypercrosslinked Polymers (HCPs) are classes of amorphous porous materials known for their high surface areas, stability, and tunable properties. nih.gov They are typically synthesized through the cross-linking of aromatic monomers. While the direct use of this compound as a monomer in POP or HCP synthesis was not detailed in the search results, research into iodine-functionalized HCPs provides insight into the potential of such materials.

A facile method for creating iodine-functionalized HCPs involves the post-synthetic iodination of a pre-formed hypercrosslinked polymer. iastate.eduresearchgate.net In one study, an HCP was synthesized and then subjected to an efficient iodination method, resulting in an iodine incorporation of up to 1.96 mmol g⁻¹. iastate.edu These iodinated HCPs demonstrated utility as recyclable heterogeneous catalysts for alcohol oxidation. iastate.edu The catalyst was easily recovered by filtration and could be reused multiple times without a significant loss of activity, highlighting the robustness of the material. iastate.edu

The synthesis of HCPs directly from an iodinated monomer like this compound could offer a more direct route to these functional materials, ensuring a uniform distribution of iodine sites throughout the polymer network. The aldehyde groups would readily participate in condensation reactions to form the porous polymer, while the iodine atom would be available for subsequent applications or modifications.

Table 2: Properties of Iodine-Functionalized Hypercrosslinked Polymer (HCP-I)

Property Description
Synthesis Method Post-synthetic iodination of a pre-formed HCP
Iodine Incorporation Up to 1.96 mmol g⁻¹
Application Heterogeneous catalyst for alcohol oxidation
Reusability Recoverable by filtration and reusable with no deterioration in product yield

Data sourced from a study on the synthesis of iodine-functionalized hypercrosslinked polymers. iastate.edu

Building Block for Conjugated and Functional Polymers

While this compound possesses the necessary functional groups—two aldehydes for polymerization and an iodo-group for further functionalization—to serve as a valuable monomer for conjugated and functional polymers, specific research detailing its use in the following areas was not found in the provided search results. The sections below describe general strategies that could theoretically be applied to this compound.

Polycondensation and Polymerization Strategies

The two aldehyde functional groups of this compound make it a suitable monomer for various polycondensation reactions. For instance, it could undergo Schiff base condensation with aromatic diamines to produce poly(azomethine)s, a class of conjugated polymers with interesting optical and electronic properties. researchgate.netscirp.orgnih.govscholaris.ca Another potential route is through Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions, where the dialdehyde (B1249045) is reacted with bis-phosphonium salts or bis-phosphonates to form poly(phenylene vinylene) (PPV) derivatives. bohrium.comnih.gov These polymerization strategies are fundamental in creating extended π-conjugated systems necessary for optoelectronic applications.

Design of Polymer Backbones with Tunable Properties

The iodine atom on the this compound unit offers a key site for tuning the properties of the final polymer backbone. After polymerization, the iodo-group can be transformed via cross-coupling reactions. This post-polymerization functionalization allows for the attachment of various side chains to the polymer backbone, which can be used to control solubility, morphology, and electronic properties without altering the main conjugated chain. This strategy provides a powerful tool for systematically modifying a base polymer to optimize its performance for a specific application.

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular assembly relies on the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. Host-guest chemistry, a central concept within supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. While the functional groups present in this compound—two aldehyde groups and an iodine atom on a benzene (B151609) ring—suggest potential for engaging in various non-covalent interactions, specific studies demonstrating its role in these intricate assemblies are not prominently documented.

Self-Assembly Processes Directed by Non-Covalent Interactions

Self-assembly is driven by a variety of non-covalent forces, including hydrogen bonding, halogen bonding (where the iodine atom could potentially act as a halogen bond donor), π-π stacking, and dipole-dipole interactions. The aldehyde functionalities on this compound could theoretically participate in hydrogen bonding with appropriate donor molecules. However, dedicated research articles detailing the self-assembly processes specifically directed by these interactions in systems composed of or initiated by this compound are not found.

Formation of Supramolecular Architectures (e.g., Cages, Capsules)

The synthesis of complex supramolecular architectures like cages and capsules typically requires building blocks with specific geometries and multiple interaction sites that can direct the assembly into a discrete, enclosed structure. While aldehydes can be precursors in the synthesis of larger macrocyclic or cage-like molecules through covalent bond formation (e.g., imine condensation), there is no specific information available on this compound being used to form supramolecular cages or capsules through non-covalent assembly.

Molecular Recognition Phenomena in Supramolecular Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host. This process is fundamental to host-guest chemistry and is predicated on the principle of complementarity in size, shape, and chemical functionality between the host and guest. There are no available studies that investigate or report on the molecular recognition capabilities of supramolecular systems derived from this compound.

Role in Catalysis and Ligand Design

Precursor for Advanced Ligand Synthesis

The aldehyde functionalities of 2-Iodoterephthalaldehyde serve as reactive handles for the construction of a variety of complex organic molecules, particularly ligands tailored for coordination with metal centers. The introduction of an iodine atom provides a site for further functionalization, for instance, through cross-coupling reactions, which can be used to introduce bulky groups or additional donor atoms.

While direct reports on the synthesis of N-heterocyclic carbene (NHC) ligands from this compound are not prevalent in the literature, the dialdehyde (B1249045) structure provides a clear pathway for their creation. The condensation of the aldehyde groups with primary amines is a fundamental step in the formation of Schiff bases, which are versatile intermediates in organic synthesis. scholarsresearchlibrary.com These Schiff bases, in turn, can be precursors to various heterocyclic scaffolds.

The general synthetic route to N-heterocyclic ligands, such as those based on imidazole (B134444) or benzimidazole, often involves the reaction of a dialdehyde or its derivative with a diamine. In the case of this compound, condensation with a suitable diamine would yield a diimine intermediate. Subsequent cyclization and reduction or oxidation steps could lead to the formation of N-heterocyclic structures. The iodine atom on the aromatic backbone of the resulting ligand could then be used to modulate the electronic properties of the carbene or to anchor the ligand to a support.

A common application of dialdehydes in ligand synthesis is the preparation of Schiff base ligands through condensation with primary amines. scholarsresearchlibrary.comnih.gov For example, terephthalaldehyde (B141574) readily reacts with 2-aminophenol (B121084) and 2-aminothiophenol (B119425) to yield polydentate Schiff's base ligands. scholarsresearchlibrary.com It is highly probable that this compound would undergo similar reactions to produce novel iodinated Schiff base ligands.

Table 1: Potential N-Heterocyclic Ligand Scaffolds from this compound

Ligand Type Synthetic Precursor from this compound Potential Application
Imidazole-based NHC Diimine from condensation with a diamine Homogeneous catalysis
Benzimidazole-based NHC Diimine from condensation with o-phenylenediamine Materials science

Ligands derived from terephthalaldehyde are known to form stable complexes with a variety of transition metals. scholarsresearchlibrary.com The coordination typically occurs through the nitrogen atoms of the imine groups in Schiff base ligands or the carbene carbon in NHC ligands. The resulting metal complexes have shown potential in various catalytic applications. mdpi.com

The introduction of an iodine substituent, as in ligands derived from this compound, can influence the coordination chemistry in several ways. The steric bulk of the iodine atom may affect the geometry of the resulting metal complex. Furthermore, the electron-withdrawing nature of iodine can alter the electron density at the coordinating atoms, thereby modifying the strength of the metal-ligand bond and, consequently, the catalytic activity of the metal center. nih.gov

For instance, Schiff base complexes of terephthalaldehyde with Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, demonstrating the ability of these ligands to form binuclear complexes. scholarsresearchlibrary.com It is anticipated that ligands derived from this compound would exhibit similar coordination behavior, with the iodo-substituent providing a means to fine-tune the electronic and steric properties of the resulting metal complexes.

Application in Heterogeneous Catalysis (if incorporated into porous materials)

Porous materials, such as metal-organic frameworks (MOFs), have garnered significant attention for their applications in heterogeneous catalysis due to their high surface area and tunable pore structures. openresearchlibrary.orgresearchgate.net MOFs are constructed from metal ions or clusters connected by organic linkers. Terephthalic acid, a close structural analog of this compound, is a commonly used linker in the synthesis of MOFs. researchgate.net

While the direct use of this compound as a linker in MOF synthesis is not widely reported, its corresponding dicarboxylic acid, 2-iodoterephthalic acid, is a viable candidate for constructing functionalized MOFs. The aldehyde groups of this compound could also be utilized for post-synthetic modification of existing MOFs, allowing for the introduction of new functionalities within the pores.

The incorporation of an iodine atom into the framework of a porous material can offer several advantages in heterogeneous catalysis. The iodine can act as a catalytic site itself or serve as a handle for further functionalization. For example, the iodo group could be converted to other functional groups through substitution reactions, or it could participate in halogen bonding interactions, influencing substrate binding and activation. Porous materials functionalized with aldehyde groups have been shown to be effective catalysts for reactions such as aldol (B89426) condensations. nih.gov

Table 2: Potential Applications of this compound in Porous Materials

Material Type Role of this compound Potential Catalytic Application
Metal-Organic Framework (MOF) As a precursor to the 2-iodoterephthalate linker Gas separation, selective oxidation
Covalent Organic Framework (COF) As a building block for the porous framework Photocatalysis, sensing

Potential in Organocatalysis Through Derivatization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govbohrium.com The development of novel organocatalysts with high efficiency and selectivity is an active area of research. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of new organocatalysts.

The aldehyde groups can be derivatized to form various catalytically active moieties. For example, condensation with chiral primary amines can lead to the formation of chiral iminium ion catalysts, which are effective in a range of enantioselective transformations. nih.gov Alternatively, reaction with chiral diamines can produce chiral imidazolidinone catalysts, famously known as MacMillan catalysts.

The presence of the iodine atom offers further opportunities for catalyst design. It can be used to introduce steric bulk to control the stereochemical outcome of a reaction or to attach the catalyst to a solid support for easy recovery and recycling. The derivatization of aldehydes into various functional groups is a cornerstone of organic synthesis, and these principles can be applied to this compound to generate a library of potential organocatalysts.

For instance, the development of bifunctional catalysts, which contain both a Lewis basic site and a hydrogen-bonding donor, has been a successful strategy in organocatalysis. mdpi.com this compound could be derivatized to incorporate such functionalities, leading to catalysts with unique reactivity and selectivity.

Advanced Characterization Techniques for Derived Systems in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures derived from 2-Iodoterephthalaldehyde. By examining the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition, bonding, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic compounds in solution. For derivatives of this compound, such as Schiff bases formed by the condensation of the aldehyde groups with primary amines, ¹H and ¹³C NMR provide definitive evidence of structure formation.

In the ¹H NMR spectrum of a Schiff base derived from an aldehyde, the disappearance of the aldehydic proton signal (typically found between δ 9-10 ppm) and the appearance of a new signal for the imine proton (-CH=N-) are key diagnostic features. For instance, in Schiff bases derived from terephthalaldehyde (B141574), a sharp signal for the imine proton can confirm the successful condensation reaction. The aromatic protons on the terephthaldehyde core also provide valuable structural information through their chemical shifts and coupling patterns. impactfactor.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The formation of an imine from an aldehyde is characterized by the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of an imine carbon signal in the 150-165 ppm region. koyauniversity.orgscispace.com

The following table summarizes typical NMR data for a Schiff base derived from a dialdehyde (B1249045), illustrating the key chemical shifts that confirm the structure.

Proton/Carbon Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Aldehyde (CHO)9.0 - 10.5185 - 200
Imine (CH=N)8.0 - 9.5 impactfactor.orgkoyauniversity.org145 - 165 koyauniversity.orgscispace.com
Aromatic (Ar-H)7.0 - 8.5 impactfactor.org110 - 150
Aromatic (Ar-C)-110 - 150

This table provides illustrative data based on analogous compounds. Specific shifts for derivatives of this compound would vary based on the substituent.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and confirming the formation of new bonds in derivatives of this compound.

In the synthesis of imine derivatives, IR spectroscopy is used to monitor the reaction by observing the disappearance of the C=O stretching vibration of the aldehyde (typically around 1700-1680 cm⁻¹) and the appearance of the C=N stretching vibration of the newly formed imine bond (around 1650-1600 cm⁻¹). scispace.comnih.gov The presence of the C-I bond in this compound and its derivatives can also be observed in the far-IR region.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for analyzing symmetric vibrations and can be employed to study the framework vibrations of larger systems derived from this compound, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org For instance, in MOFs derived from substituted terephthalic acids, Raman spectroscopy can help to characterize the metal-oxygen bonds and the vibrations of the organic linker.

Key vibrational modes for the characterization of this compound derivatives are summarized in the table below.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 16801700 - 1680
Imine (C=N)Stretching1650 - 1600 scispace.comnih.gov1650 - 1600
Aromatic (C=C)Stretching1600 - 14501600 - 1450
C-IStretching600 - 500600 - 500

This table presents typical frequency ranges for the indicated functional groups.

UV-Visible (UV-Vis) absorption spectroscopy is a powerful technique for investigating the electronic properties of conjugated systems derived from this compound. The aromatic nature of the central ring, combined with the potential for extended conjugation through the formation of derivatives like Schiff bases or incorporation into larger frameworks, gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy.

The spectra of these compounds typically show absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of different functional groups. For example, the formation of a Schiff base from this compound would be expected to cause a shift in the absorption maxima compared to the starting aldehyde, reflecting the change in the electronic structure. In larger, highly conjugated systems like COFs, these transitions can be red-shifted into the visible region, impacting the material's color and optical properties. nih.gov

Type of Transition Typical Wavelength Range (nm) Molecular Orbitals Involved
π → π200 - 400π bonding to π antibonding
n → π300 - 500 ijser.innon-bonding to π antibonding

This table outlines the general electronic transitions observable by UV-Vis spectroscopy for organic chromophores.

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight of newly synthesized derivatives of this compound. By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise determination of the molecular mass, which serves as primary evidence for the successful synthesis of the target compound.

In addition to providing the molecular ion peak, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization can reveal details about its connectivity and the relative stability of its different parts. For Schiff base derivatives, characteristic fragmentation patterns can help to confirm the structure of both the aldehyde and amine precursors. impactfactor.orgscispace.com

Diffraction Methods for Crystalline Structures

While spectroscopic methods provide invaluable information about molecular structure, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state. This is particularly important for understanding the properties of crystalline materials derived from this compound, such as MOFs and COFs.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. When a well-ordered single crystal of a derivative of this compound can be grown, this technique can provide a detailed picture of bond lengths, bond angles, and intermolecular interactions.

For example, in a metal complex formed with a ligand derived from this compound, single-crystal X-ray diffraction can reveal the coordination geometry around the metal center, the conformation of the ligand, and how the individual complex molecules pack together in the crystal lattice. theopenscholar.comijcce.ac.irnih.gov This level of structural detail is crucial for understanding the material's bulk properties and for establishing structure-property relationships. The data obtained from X-ray diffraction can also be used to validate and refine molecular models developed using computational methods.

Powder X-Ray Diffraction for Material Crystallinity

Powder X-Ray Diffraction (PXRD) is an indispensable technique for confirming the crystalline nature of materials derived from this compound. The ordered arrangement of atoms and molecules within a crystalline solid diffracts X-rays in a predictable manner, producing a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal structure.

In the context of COFs and MOFs, PXRD is the primary tool to verify the successful formation of the desired crystalline framework. The experimental PXRD pattern of a newly synthesized material is compared with a simulated pattern derived from a theoretical crystal structure. A good match between the experimental and simulated patterns provides strong evidence for the formation of the intended architecture. For instance, the PXRD patterns of COFs often exhibit intense diffraction peaks at low 2θ angles, which correspond to the long-range order of their porous structures. The position and intensity of these peaks are directly related to the size and symmetry of the unit cell.

Table 1: Representative PXRD Data for a Hypothetical COF Derived from an Aldehyde Precursor

2θ (degrees)d-spacing (Å)Miller Indices (hkl)Relative Intensity (%)
2.4036.8(100)100
4.1521.3(110)45
4.8018.4(200)30
6.2014.2(210)15

This is a hypothetical data table for illustrative purposes.

Electron Microscopy for Morphological and Nanoscale Characterization

While PXRD provides information about the bulk crystallinity of a material, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for visualizing the morphology and nanoscale features.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface of a material. In the study of COF and MOF powders, SEM images can reveal the particle size, shape, and surface texture. For example, SEM can show whether the material consists of uniform crystals, amorphous aggregates, or has a hierarchical structure.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the direct visualization of the internal structure of materials. In the case of porous frameworks, TEM can be used to observe the ordered pore channels and even the atomic lattice. High-Resolution TEM (HR-TEM) can provide direct evidence of the crystalline nature and the presence of defects within the structure.

Porosimetry for Surface Area and Pore Distribution (relevant for MOFs/COFs)

The defining characteristic of many materials derived from precursors like this compound is their permanent porosity. Porosimetry techniques are essential for quantifying this porosity, specifically the surface area and pore size distribution.

The most common method is gas sorption analysis , typically using nitrogen at 77 K. The amount of gas adsorbed by the material at different pressures is measured, generating an adsorption-desorption isotherm. The Brunauer-Emmett-Teller (BET) theory is then applied to the isotherm to calculate the specific surface area of the material. The shape of the isotherm can also provide qualitative information about the pore structure.

Furthermore, by analyzing the isotherm data using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT), a detailed pore size distribution can be determined. This information is critical for applications such as gas storage, separation, and catalysis, as the size and uniformity of the pores dictate which molecules can enter and interact with the framework.

Table 2: Illustrative Porosimetry Data for a Microporous Organic Framework

ParameterValue
BET Surface Area1200 m²/g
Langmuir Surface Area1500 m²/g
Total Pore Volume0.65 cm³/g
Micropore Volume0.58 cm³/g
Average Pore Diameter1.5 nm

This is a hypothetical data table for illustrative purposes.

Computational and Theoretical Studies in 2 Iodoterephthalaldehyde Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

DFT calculations can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting how 2-Iodoterephthalaldehyde will interact with other molecules and its potential as a building block in larger systems. For instance, the calculated electrostatic potential map would highlight the electron-deficient regions at the carbonyl carbons of the aldehyde groups, indicating their susceptibility to nucleophilic attack. The presence of the iodine atom would also introduce unique electronic features, including the potential for halogen bonding. nih.gov

Illustrative Data from Hypothetical DFT Calculations on this compound:

Calculated PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.1 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVRelates to the chemical reactivity and electronic transition energy.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

A significant advantage of quantum chemical calculations is their ability to map out the entire energy landscape of a chemical reaction, including transient species like transition states that are difficult to observe experimentally. nih.govnih.gov For this compound, this could involve studying its participation in reactions such as aldol (B89426) condensations, nucleophilic additions to the carbonyl groups, or palladium-catalyzed cross-coupling reactions at the carbon-iodine bond. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. Transition state analysis, which involves identifying the unique saddle point on the potential energy surface that connects reactants and products, is crucial for determining the activation energy and, consequently, the rate of a reaction. For example, a computational study could compare the energy barriers for different pathways in a multi-step synthesis involving this compound, thereby predicting the most likely product. nih.gov

Quantum chemical methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govrsc.org These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitations and UV-Vis spectra. nih.gov

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts, which would be influenced by the electronic environment of each nucleus. Similarly, the calculated IR spectrum would show characteristic vibrational modes for the aldehyde C-H and C=O stretches, as well as aromatic C-C vibrations, aiding in its experimental identification.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound:

Spectroscopic DataPredicted Value (DFT)Experimental Value
13C NMR (C=O)192.5 ppm191.8 ppm
1H NMR (CHO)10.2 ppm10.1 ppm
IR Stretch (C=O)1705 cm-11700 cm-1
UV-Vis λmax285 nm288 nm

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.commanchester.ac.uk For a molecule with rotatable bonds, like the aldehyde groups in this compound, understanding the preferred conformation is essential as it can influence both its reactivity and its packing in the solid state.

Computational methods can systematically explore the potential energy surface by rotating specific bonds and calculating the energy of each resulting conformation. This allows for the identification of the lowest-energy (most stable) conformer and the energy barriers between different conformers. For this compound, a key question would be the relative orientation of the two aldehyde groups and the iodine atom with respect to the benzene (B151609) ring. Steric hindrance between the bulky iodine atom and an adjacent aldehyde group could significantly influence the conformational landscape.

Molecular Dynamics Simulations for Supramolecular Assembly

While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the study of processes like self-assembly and the formation of supramolecular structures. mdpi.com

For this compound, MD simulations could be used to investigate how individual molecules interact and organize in the condensed phase. Of particular interest would be the role of halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich atom on a neighboring molecule. nih.gov Simulations could predict how these and other intermolecular forces, such as dipole-dipole interactions and π-stacking, guide the self-assembly of this compound into well-defined architectures like liquid crystals or porous organic frameworks.

Modeling of Material Properties (e.g., gas adsorption, conductivity)

Computational modeling can be used to predict the macroscopic properties of materials built from molecular components like this compound. For instance, if this compound were used as a linker to create a porous material, such as a covalent organic framework (COF), simulations could be employed to predict its performance in applications like gas storage and separation. researchgate.netnih.gov3p-instruments.com

Grand Canonical Monte Carlo (GCMC) simulations are a common technique for modeling gas adsorption in porous materials. These simulations can predict adsorption isotherms, which show the amount of gas adsorbed at different pressures, and can provide insights into the binding sites and selectivity for different gases. Similarly, computational methods can be used to predict the electronic band structure of materials, offering an indication of their potential as semiconductors or conductive materials. sci-hub.se

Data-Driven Approaches and Chemoinformatics in Compound Design

Chemoinformatics and data-driven approaches leverage computational tools and large datasets to accelerate the design and discovery of new molecules with desired properties. frontiersin.org These methods can be used to screen virtual libraries of compounds, predict their properties using quantitative structure-activity relationship (QSAR) models, and identify promising candidates for synthesis. researchgate.net

In the context of this compound, chemoinformatics could be used to design new derivatives with enhanced properties. For example, a medicinal chemist could use these tools to design analogs of this compound that are predicted to have improved binding to a biological target. Similarly, a materials scientist could use data-driven methods to identify modifications to the this compound structure that would lead to materials with optimized gas adsorption capacities or electronic properties. These approaches are becoming increasingly important in guiding synthetic efforts toward the most promising molecular targets. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways with Enhanced Efficiency

The future of 2-iodoterephthalaldehyde's utility is intrinsically linked to the development of more efficient and sustainable synthetic routes. Current methods, while effective, often involve multiple steps and may utilize harsh reagents. Future research will likely focus on several key areas to improve its synthesis:

Greener Synthetic Approaches: A significant push will be towards developing environmentally benign synthetic methods. This includes exploring one-pot reactions and utilizing less toxic solvents and reagents to minimize waste and environmental impact.

Catalytic Methodologies: The exploration of novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to more selective and higher-yielding syntheses. These methods may offer milder reaction conditions and improved atom economy.

Flow Chemistry: The implementation of continuous flow chemistry presents an opportunity for the scalable and highly controlled production of this compound. This technology can enhance reaction efficiency, improve safety, and facilitate easier purification.

Synthetic StrategyPotential Advantages
Greener SolventsReduced environmental impact, improved safety.
One-Pot ReactionsIncreased efficiency, reduced waste.
Novel CatalystsHigher yields, greater selectivity, milder conditions.
Flow ChemistryScalability, enhanced control, improved safety.

Exploration of Underexplored Reactivity Profiles

The dual functionality of this compound, possessing both reactive aldehyde groups and a carbon-iodine bond, offers a rich landscape for chemical transformations that remains largely to be explored. Future investigations will likely delve into:

Cross-Coupling Reactions: The iodo group serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of complex and functionalized aromatic systems.

Condensation Chemistry: The aldehyde functionalities are prime candidates for condensation reactions with various amines and other nucleophiles. This reactivity is fundamental to the formation of Schiff bases, which are key linkages in the construction of porous organic frameworks and other polymeric materials.

Multi-component Reactions: Designing novel multi-component reactions (MCRs) that involve this compound will be a significant area of research. MCRs offer a highly efficient means to construct complex molecules in a single step, and the unique reactivity of this compound could lead to the discovery of novel and valuable chemical transformations. nih.govtcichemicals.comnumberanalytics.com

Expanded Applications in Emerging Technologies

The tailored properties of materials derived from this compound make it a strong candidate for a variety of emerging technological applications.

Advanced Separation and Storage Technologies

The ability to form porous, crystalline structures makes this compound a valuable precursor for materials used in separation and storage. Covalent Organic Frameworks (COFs) synthesized from this building block are of particular interest. usf.edursc.orgnih.gov These materials exhibit high surface areas and tunable pore sizes, making them ideal for:

Gas Storage and Separation: The defined pore structures of COFs can be engineered to selectively adsorb and store gases like hydrogen, methane, and carbon dioxide. This has significant implications for clean energy applications and carbon capture technologies. rsc.org

Molecular Sieving: The uniform pore sizes of COF membranes can be tailored for the separation of different molecules based on size and shape, a critical process in various industrial applications. usf.edursc.orgnih.gov

Sensing Platforms and Biosensors

The electronic and structural features of this compound-based materials can be harnessed for the development of highly sensitive and selective sensors. Future research in this area may include:

Chemosensors: The incorporation of specific binding sites into frameworks derived from this compound can lead to the development of chemosensors for the detection of metal ions, anions, and small organic molecules.

Biosensors: The functionalizable nature of these materials allows for the immobilization of biological recognition elements, such as enzymes or antibodies, to create sophisticated biosensors for medical diagnostics and environmental monitoring.

Energy-Related Applications (e.g., catalysis, conversion)

The potential of this compound extends into the realm of energy conversion and catalysis. The iodine atom can influence the electronic properties of derived materials, which can be advantageous for:

Photocatalysis: Materials incorporating this compound could be designed as efficient photocatalysts for applications such as water splitting to produce hydrogen fuel or the degradation of organic pollutants. The presence of iodine, a p-block element, can enhance photocatalytic efficiency under visible-light irradiation. mdpi.com

Electrocatalysis: The development of electrocatalysts for fuel cells and other energy conversion devices is another promising avenue. The tunable electronic structure of materials derived from this compound could lead to enhanced catalytic activity and stability.

Integration into Multi-component Hybrid Systems

A key future direction will be the integration of this compound-based structures into multi-component hybrid systems. This involves combining these organic frameworks with other materials to create composites with synergistic properties. Examples include:

COF-Nanoparticle Composites: The incorporation of metal or metal oxide nanoparticles within the pores of COFs can introduce new catalytic or sensing functionalities.

Hybrid Membranes: The fabrication of mixed-matrix membranes, where COFs are dispersed within a polymer matrix, can enhance the mechanical properties and processability of these materials for large-scale separation applications.

Layered Systems: The development of layered hybrid materials, where thin films of COFs are deposited on other functional materials, could lead to novel electronic and optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Iodoterephthalaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or iodination of terephthalaldehyde derivatives under controlled conditions. For example, electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C can yield this compound. Optimization of solvent polarity, temperature, and stoichiometry is critical to minimize byproducts like di-iodinated analogs . Characterization via 1H^1H/13C^13C NMR and HPLC-MS is recommended to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry and iodine positioning. Complementary techniques like IR spectroscopy (C=O stretching at ~1700 cm^{-1) and high-resolution mass spectrometry (HRMS) are essential for cross-verification. Discrepancies in spectral data may indicate isomerization or degradation, necessitating repeat synthesis under inert atmospheres .

Q. What are the stability challenges of this compound under ambient conditions, and how can they be mitigated?

  • Methodological Answer : The compound is prone to oxidative degradation due to the electron-withdrawing aldehyde groups and iodine’s lability. Stability studies using TGA/DSC can identify decomposition thresholds. Storage in amber vials under argon at −20°C, with desiccants, is advised. Periodic NMR checks every 3–6 months are recommended to monitor integrity .

Advanced Research Questions

Q. How does this compound function as a building block in multicomponent reactions (MCRs), and what mechanistic insights exist?

  • Methodological Answer : In MCRs like Ugi or Passerini reactions, the aldehyde and iodine moieties act as electrophilic sites for nucleophilic attack. Computational studies (DFT calculations) reveal that iodine’s steric bulk influences transition-state energetics, favoring ortho-selectivity in coupling reactions. Kinetic experiments under varying pH and solvent dielectric constants can elucidate rate-determining steps .

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

  • Methodological Answer : Literature discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields ranging from 45% to 82%) may arise from impurities in Pd catalysts or solvent effects. Systematic replication studies with controlled variables (e.g., catalyst loading, solvent polarity) and advanced analytics (e.g., EXAFS for Pd coordination) are necessary to isolate contributing factors .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs), and what are the crystallographic challenges?

  • Methodological Answer : The aldehyde groups enable Schiff-base formation with amine linkers, while iodine can act as a secondary bonding site. SCXRD often reveals framework distortion due to iodine’s size, requiring lattice energy minimization via molecular dynamics simulations. In situ PXRD during MOF synthesis can track phase transitions and guide defect engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.